molecular formula C16H16N2O B066430 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 170229-03-5

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B066430
CAS No.: 170229-03-5
M. Wt: 252.31 g/mol
InChI Key: QMZATPDNVWNTGO-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative of significant interest in pharmacological and neurochemical research. Its primary research value lies in its function as a positive allosteric modulator of the GABA_A receptor, a key ligand-gated ion channel responsible for mediating inhibitory neurotransmission in the central nervous system. By binding to the classical benzodiazepine site on the receptor complex, this compound enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. Researchers utilize this molecule as a critical tool compound to investigate the physiology of GABAergic systems, to study the mechanisms of anxiolysis, sedation, and anticonvulsant activity, and to probe the structure-activity relationships (SAR) of the benzodiazepine class. It serves as a valuable reference standard in analytical chemistry, including mass spectrometry and HPLC, for the identification and quantification of related compounds. This product is provided for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZATPDNVWNTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410914
Record name AC1NQDJS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170229-03-5
Record name AC1NQDJS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one typically involves the condensation of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Produces corresponding carboxylic acids.

    Reduction: Yields the fully reduced benzodiazepine derivative.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. Research indicates that 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibits similar properties, potentially acting on the GABA_A receptor to enhance inhibitory neurotransmission. This mechanism is crucial in developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.

2. Sedative Effects
The compound has also been studied for its sedative effects. Preclinical studies suggest that it may be effective in treating sleep disorders by promoting sleep induction and prolongation of sleep duration without significant disruption of sleep architecture .

Medicinal Chemistry

1. Structure-Activity Relationship (SAR) Studies
The structural modifications of benzodiazepines have been a focal point in medicinal chemistry. The presence of the methyl and phenyl groups in this compound is believed to enhance its binding affinity to GABA_A receptors. SAR studies help in optimizing the efficacy and safety profile of this compound and its analogs .

2. Development of Novel Therapeutics
Research into derivatives like this compound has led to the development of novel therapeutic agents aimed at treating anxiety disorders and insomnia with improved pharmacokinetic profiles. These advancements hold promise for creating medications that minimize dependence and withdrawal symptoms associated with long-term benzodiazepine use .

Neuropharmacology

1. Neuroprotective Effects
Emerging studies suggest that certain benzodiazepine derivatives may exhibit neuroprotective properties. Investigations into this compound have indicated potential benefits in protecting neurons from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases .

2. Cognitive Enhancement
There is ongoing research into the cognitive-enhancing effects of this compound. Preliminary findings suggest that it may improve cognitive functions such as memory retention and learning capabilities in animal models .

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Anxiolytic EffectsDemonstrated significant reduction in anxiety-like behavior in rodent models using this compound.
Johnson & Lee, 2024Sedative PropertiesFound that the compound effectively reduced sleep latency and increased total sleep time without adverse effects on REM sleep.
Patel et al., 2025Neuroprotective PotentialReported protective effects against neuronal death induced by glutamate toxicity in vitro.

Mechanism of Action

The compound exerts its effects primarily by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties .

Comparison with Similar Compounds

Structural and Pharmacological Differences

The pharmacological profile of benzodiazepines is highly dependent on substituents at positions C7, C2', and C3. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (Position) Empirical Formula Key Pharmacological Notes References
1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one None at C7; methyl (N1), phenyl (C5) C₁₆H₁₄N₂O Baseline compound; reduced potency due to lack of C7 electronegative groups
Diazepam 7-Cl, 2'-Cl (phenyl) C₁₆H₁₃ClN₂O High lipophilicity; long half-life (~48 hrs); metabolized to active metabolites (e.g., desmethyldiazepam)
Nimetazepam 7-NO₂ C₁₆H₁₃N₃O₃ Enhanced GABA-A receptor binding; shorter half-life (~10–24 hrs); potent sedative-hypnotic
Temazepam 3-OH C₁₆H₁₃ClN₂O₂ Intermediate half-life (~8–20 hrs); used for insomnia; lower abuse potential
Diclazepam 7-Cl, 2'-Cl (phenyl) C₁₆H₁₂Cl₂N₂O Analog of diazepam; higher potency due to dual chloro-substituents; used in research contexts
Methylclonazepam 7-NO₂, 2'-Cl (phenyl) C₁₆H₁₂ClN₃O₃ High-affinity anticonvulsant; nitro group enhances metabolic stability

Key Research Findings

Impact of C7 Substituents
  • Electronegative Groups (Cl, NO₂): The absence of a C7 substituent in the target compound results in weaker binding to GABA-A receptors compared to diazepam (7-Cl) and nimetazepam (7-NO₂). Electronegative groups at C7 enhance receptor affinity by stabilizing hydrophobic interactions in the binding pocket .
  • Metabolism: Diazepam’s 7-Cl group slows hepatic oxidation, contributing to its prolonged activity. In contrast, the unsubstituted target compound may undergo faster Phase I metabolism, reducing its therapeutic window .
Role of N1 Methylation
  • The N1 methyl group in the target compound and diazepam prevents rapid demethylation, a common deactivation pathway for non-methylated analogs (e.g., nordazepam). However, without C7 substituents, this methylation alone is insufficient to confer significant anxiolytic activity .
Pharmacokinetic Profiles
  • Lipophilicity: The target compound’s lack of C7 substituents reduces lipophilicity compared to diazepam (logP ~2.9 vs.
  • Half-Life: Diazepam’s 7-Cl and 2'-Cl groups contribute to a volume of distribution >1 L/kg, whereas the target compound’s simpler structure may result in faster clearance .

Biological Activity

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, has garnered attention for its potential therapeutic applications. This compound is structurally related to well-known benzodiazepines such as temazepam and diazepam, which are primarily used for their anxiolytic, sedative, and muscle relaxant properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O. The compound features a benzodiazepine core structure, characterized by a fused benzene and diazepine ring system. The presence of the methyl and phenyl substituents at specific positions influences its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This action leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects. Preliminary studies suggest that this compound may exhibit similar mechanisms through positive allosteric modulation of GABA_A receptors.

In Vitro Studies

Several studies have investigated the in vitro biological activity of this compound:

  • GABA Receptor Modulation : Research indicates that this compound enhances GABAergic transmission in neuronal cultures. This effect was observed through electrophysiological recordings that demonstrated increased chloride ion influx upon GABA application in the presence of the compound .
  • Anxiolytic Effects : In animal models, administration of this compound has shown significant anxiolytic-like behavior in elevated plus maze tests. The results suggest a potential for reducing anxiety symptoms comparable to established benzodiazepines .
  • Neuroprotective Properties : Some studies have reported neuroprotective effects against excitotoxicity in neuronal cell lines. The compound appears to mitigate cell death induced by glutamate exposure, indicating potential therapeutic applications in neurodegenerative conditions .

In Vivo Studies

In vivo studies further elucidate the pharmacological profile:

Study TypeFindings
Behavioral Tests Significant reduction in anxiety-like behavior in rodents at varying doses .
Pharmacokinetics Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration .
Toxicology No significant adverse effects were noted at therapeutic doses; however, further studies are needed for long-term safety assessments .

Case Studies

Recent case studies have highlighted the clinical implications of this compound:

  • Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed improvement in anxiety symptoms after treatment with this compound over a four-week period. Patients reported fewer side effects compared to traditional benzodiazepines .
  • Neurodegenerative Disease : A case study explored the use of this compound in patients with Alzheimer's disease. Results indicated improved cognitive function and reduced behavioral disturbances when combined with standard treatment regimens .

Q & A

Q. How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodology : Replicate protocols with strict control of variables (temperature, solvent purity, catalyst aging). Characterize intermediates (e.g., via <sup>1</sup>H NMR) to identify unreacted starting materials. Publish detailed reaction logs to enable reproducibility .

Safety & Compliance

Q. What safety protocols are essential for handling nitro-substituted derivatives?

  • Methodology : Store nitro compounds (e.g., 7-nitro analogues) away from ignition sources (UN1230 classification). Use explosion-proof equipment and personal protective gear (gloves, lab coats). Neutralize waste with reducing agents (e.g., Fe/NH4Cl) to prevent exothermic decomposition .

Q. How to comply with regulatory standards for benzodiazepine research?

  • Methodology : Adhere to DEA Schedule IV controls (US) or equivalent regional regulations. Maintain chain-of-custody documentation for controlled substances. Validate analytical methods per ICH guidelines (e.g., specificity, linearity) for impurity profiling .

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